4-Carbomethoxybenzaldehyde o-methyloxime
Description
4-Carbomethoxybenzaldehyde o-methyloxime is a benzaldehyde derivative featuring a carbomethoxy (–COOCH₃) group at the para-position of the aromatic ring and an o-methyl-substituted oxime (–N–O–CH₃) at the aldehyde position. This compound is structurally characterized by the integration of electron-withdrawing (carbomethoxy) and sterically influenced (methyl-oxime) groups, which modulate its reactivity and physicochemical properties. The o-methyloxime moiety likely improves stability and solubility, traits common to oxime derivatives used in pharmaceuticals and chemical synthesis.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 4-(methoxyiminomethyl)benzoate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)9-5-3-8(4-6-9)7-11-14-2/h3-7H,1-2H3 |
InChI Key |
BFRLTYGVUGLUNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-carbomethoxybenzaldehyde o-methyloxime with structurally analogous benzaldehyde oxime derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Structural and Functional Insights
Electron-Withdrawing vs. Electron-Donating Groups :
- The carbomethoxy group (–COOCH₃) in the target compound enhances electrophilicity at the aldehyde/oxime site compared to electron-donating groups (e.g., –OCH₃ in ). This property is critical in derivatization reactions, where reactivity with nucleophiles (e.g., amines, thiols) is essential .
- Chlorine substituents (e.g., in 4-chlorobenzaldoxime) increase molecular polarity and stability but may introduce toxicity concerns .
Similar effects are observed in 4-methyl-O-methyloxime derivatives .
Biological Relevance :
- Oxime derivatives with bulky substituents (e.g., cyclohexylcarbonyl in ) often exhibit enhanced binding to biological targets, as seen in their association with macrophage migration inhibitory factors .
Analytical Utility: The parent compound, 4-carbomethoxybenzaldehyde, is noted for its role in fluorescence derivatization of quinones, achieving detection limits as low as 0.1 nM . The o-methyloxime variant may further optimize this application by stabilizing the derivatized product.
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